molecular formula C7H10INO B1610808 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide CAS No. 6457-55-2

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide

Cat. No. B1610808
CAS RN: 6457-55-2
M. Wt: 251.06 g/mol
InChI Key: QFDHWRJKTOCGND-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific synthesis methods for “3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide” are not found, there are general methods for the synthesis of similar compounds. For instance, alkyl iodides can be synthesized through radical hydroxymethylation using formaldehyde as a C1 synthon . This process involves coupling alkyl iodide building blocks with formaldehyde through the use of photocatalysis and a phosphine additive .

Safety and Hazards

The safety data sheet for “3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride” indicates that it causes skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective equipment.

Future Directions

While specific future directions for “3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide” are not found, there are untapped opportunities in materials science offered by iodine clocks . These systems could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHWRJKTOCGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562211
Record name 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide

CAS RN

6457-55-2
Record name NSC62770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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